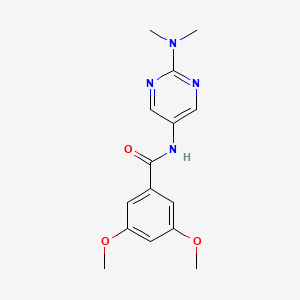![molecular formula C25H21NO7 B2675706 3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 610751-12-7](/img/structure/B2675706.png)
3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a type of heterocyclic compound. The molecule also contains methoxy groups (-OCH3), a nitro group (-NO2), and phenyl groups (C6H5), which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The methoxy and nitro groups would likely contribute to the polarity of the molecule, and the presence of the aromatic phenyl groups could contribute to potential π-π interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced. The methoxy groups might undergo substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings could affect properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Fluorescent Probe Development
A novel off-on fluorescent probe, using a structure similar to the mentioned compound, was developed for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. This probe exhibits high selectivity, “Turn-On” fluorescence response with suitable sensitivity, no cytotoxicity, large Stokes’ shift, and dual emission. It has been successfully applied for imaging the hypoxic status of tumor cells, such as HeLa cells, showing potential for biomedical research in disease-relevant hypoxia detection (Feng et al., 2016).
Synthesis of Warfarin Analogues
Research into novel polystyrene-supported TBD catalysts has facilitated the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones for the synthesis of Warfarin™ and its analogues. These catalysts offer environmentally friendly media and conditions, with products obtained in high to quantitative conversion yields. The catalyst systems demonstrated promising properties and could be easily recovered and reused without significant loss of activity, highlighting their utility in green chemistry applications (Alonzi et al., 2014).
Anticancer Activity of Flavanol Complexes
A study on Ru(II) DMSO complexes with substituted flavones showed significant anticancer activities against breast cancer cell lines MCF-7. These complexes and their ligands displayed cytotoxic potential in concentration-dependent manners, with some inducing high levels of cell cytotoxicity. This research contributes to the development of potential anticancer agents and the understanding of their mechanisms of action (Singh et al., 2017).
Molecular Characterization as COX-2 Inhibitors
The characterization and investigation of a molecule structurally related to 3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one highlighted its role as a novel selective COX-2 inhibitor. This study provided insights into molecular conformation and binding interactions responsible for COX-2 selectivity, contributing to the understanding and development of selective COX-2 inhibitors for therapeutic applications (Rullah et al., 2015).
Antioxidant Activity of Bis-Coumarins
Research into the antioxidant properties of new 4-hydroxy-bis-coumarins compared to standard antioxidants like α-tocopherol and caffeic acid revealed that certain compounds exhibited strong radical scavenging activity and antioxidant activity. These findings highlight the potential of such compounds in developing antioxidant therapies or supplements (Kancheva et al., 2010).
Orientations Futures
The study of complex organic molecules like this one is an active area of research in organic chemistry. Potential future directions could include exploring its synthesis, studying its reactivity, investigating its physical and chemical properties, and evaluating its potential biological activities .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO7/c1-15-24(17-6-11-21(30-2)23(12-17)31-3)25(27)20-10-9-19(13-22(20)33-15)32-14-16-4-7-18(8-5-16)26(28)29/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSNCRULVNOZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B2675624.png)
![2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2675625.png)
![4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2675626.png)
![3-Bromo-2-methylpyrazolo[1,5-b]pyridazine](/img/structure/B2675628.png)
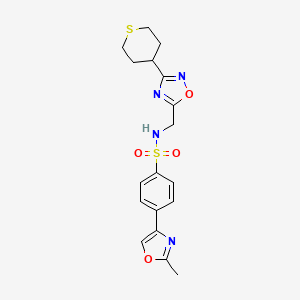
![1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2675633.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)
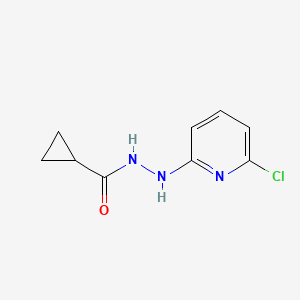
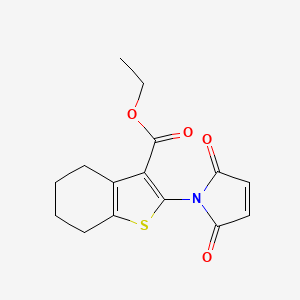
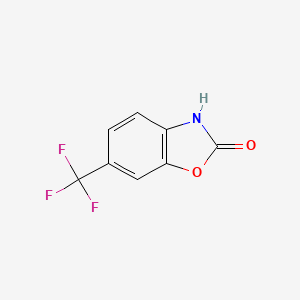
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2675641.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)
![1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2675644.png)
